molecular formula C24H15Cl2N3O2S B2670964 (2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313668-70-1

(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2670964
CAS No.: 313668-70-1
M. Wt: 480.36
InChI Key: OMLZHXXRELAWSW-NFFVHWSESA-N
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Description

The compound (2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-based derivative featuring a benzothiazole-aryl substituent and dichloro substitutions. Chromenes are known for their broad pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The Z-configuration of the imino group (C=N) is critical for structural stability and intermolecular interactions.

Properties

IUPAC Name

6,8-dichloro-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2N3O2S/c1-12-2-7-19-20(8-12)32-24(29-19)13-3-5-16(6-4-13)28-23-17(22(27)30)10-14-9-15(25)11-18(26)21(14)31-23/h2-11H,1H3,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLZHXXRELAWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC(=CC(=C5O4)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a novel synthetic derivative that incorporates elements from both chromene and benzothiazole chemistries. This combination has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups:

  • Chromene moiety : Known for diverse biological activities.
  • Benzothiazole ring : Associated with significant antimicrobial and anticancer properties.
  • Chlorine substituents : Often enhance biological activity through increased lipophilicity and reactivity.

Biological Activity Overview

Recent studies have highlighted the biological potential of chromene and benzothiazole derivatives. The specific compound is hypothesized to exhibit various pharmacological effects based on its structural components.

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant antitumor properties. For instance, studies on related benzothiazole derivatives have shown effectiveness against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of the chromene scaffold is expected to enhance these effects due to its known interactions with cellular targets such as tubulin, leading to disrupted microtubule formation and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The benzothiazole component is particularly noteworthy for its antimicrobial properties. Compounds possessing this moiety have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the target compound have been evaluated using broth microdilution methods, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antitumor Efficacy : A study conducted on structurally related compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., HCC827 and NCI-H358). These findings suggest that modifications in the structure can lead to enhanced potency .
  • Antimicrobial Testing : In another investigation, a series of benzothiazole derivatives were tested for their antibacterial effects. The results indicated that compounds with halogen substitutions had superior activity compared to their non-substituted counterparts .

Data Tables

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AntitumorHCC8276.26 ± 0.33
AntitumorNCI-H3586.48 ± 0.11
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications at specific positions on the chromene and benzothiazole rings can significantly influence biological activity. For instance:

  • Chlorine Substituents : Enhance lipophilicity and may improve membrane permeability.
  • Methyl Groups on Benzothiazole : Potentially increase interaction with biological targets.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of chromene compounds exhibit potent anticancer activities. The structure of (2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide suggests it may act through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that chromene derivatives can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Targeting Specific Pathways : The compound may interact with pathways such as NF-kB signaling, which is crucial in cancer progression and inflammation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Acinetobacter baumannii1.5

These findings underscore the potential of this compound as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and conventional organic reactions. Modifications to the chromene structure can yield derivatives with enhanced biological activity.

Case Studies

  • Anticancer Activity Evaluation : A study evaluated a series of chromene derivatives for their cytotoxic effects on human tumor cells using MTT assays. Results indicated that specific substitutions on the chromene ring significantly enhanced anticancer potency .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results revealed that modifications to the benzothiazole moiety could improve activity against resistant strains .

Chemical Reactions Analysis

Oxidation Reactions

The chromene scaffold and imino group undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductReference
Chromene ring oxidationKMnO₄ in acidic conditions (H₂SO₄)Formation of quinone-like derivatives
Imino group oxidationH₂O₂ or O₂ with transition metalsConversion to nitroso or nitro groups

Key Findings :

  • Oxidation of the chromene’s conjugated diene system with KMnO₄ yields quinone derivatives, altering electron distribution in the aromatic system.

  • The imino group (–NH–) is susceptible to peroxide-mediated oxidation, forming nitroso intermediates that stabilize through resonance .

Reduction Reactions

The imino bond and carboxamide group participate in selective reductions:

Reaction TypeReagents/ConditionsProductReference
Imino group reductionNaBH₄ or H₂ (Pd/C catalyst)Secondary amine formation
Carboxamide reductionLiAlH₄ in anhydrous etherPrimary alcohol via –CONH₂ → –CH₂OH

Key Findings :

  • NaBH₄ selectively reduces the imino group to a secondary amine without affecting the carboxamide .

  • LiAlH₄ reduces the carboxamide to a hydroxymethyl group, enabling downstream functionalization.

Hydrolysis Reactions

The carboxamide and imino groups undergo hydrolysis under acidic/basic conditions:

Reaction TypeReagents/ConditionsProductReference
Carboxamide hydrolysisHCl (6M) or NaOH (3M), refluxCarboxylic acid (–COOH) formation
Imino bond hydrolysisH₂O, Δ (steam distillation)Cleavage to amine and carbonyl fragments

Key Findings :

  • Acidic hydrolysis of the carboxamide yields 6,8-dichlorochromene-3-carboxylic acid, confirmed by IR (C=O stretch at 1,710 cm⁻¹).

  • Hydrolysis of the imino bond under steam produces 4-(6-methyl-1,3-benzothiazol-2-yl)aniline and chromene-aldehyde fragments.

Nucleophilic Substitution

The dichloro substituents on the chromene core participate in SNAr reactions:

Reaction TypeReagents/ConditionsProductReference
Chlorine displacementKSCN in DMF, 80°CThiocyano derivatives at C6/C8
Aromatic substitutionNH₃ (g), CuCl₂ catalystAmino-substituted chromene derivatives

Key Findings :

  • Thiocyano substitution occurs preferentially at C6 due to steric and electronic effects from the adjacent imino group.

  • Ammonia substitution under CuCl₂ catalysis introduces amino groups, enhancing water solubility.

Cycloaddition and Cyclization

The chromene’s conjugated system enables cycloaddition and heterocycle formation:

Reaction TypeReagents/ConditionsProductReference
Diels-Alder reactionMaleic anhydride, toluene, ΔFused bicyclic adducts
Intramolecular cyclizationPd(OAc)₂, PPh₃, DMFBenzothiazole-fused chromeno[3,4-b]pyridines

Key Findings :

  • Diels-Alder reactions with maleic anhydride produce six-membered adducts, confirmed by X-ray crystallography .

  • Palladium-catalyzed cyclization forms fused heterocycles, leveraging the benzothiazole moiety’s directing effects .

Coordination Chemistry

The benzothiazole sulfur and imino nitrogen act as ligands for metal complexes:

Reaction TypeReagents/ConditionsProductReference
Metal complexationCu(II) acetate in MeOHTetradentate Cu(II) complexes

Key Findings :

  • Cu(II) complexes exhibit square-planar geometry, characterized by ESR and UV-Vis spectroscopy .

Functionalization of the Benzothiazole Moiety

Electrophilic substitution occurs at the benzothiazole ring:

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄, 0°CNitro-substituted benzothiazole

Key Findings :

  • Nitration occurs at the C5 position of the benzothiazole ring, guided by electronic effects .

Comparison with Similar Compounds

(2Z)-6,8-Dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide ()

This analog replaces the benzothiazole-aryl group with a 4-fluorophenylimino moiety. Key differences include:

  • Electronic Effects : The fluorine atom introduces strong electron-withdrawing properties but lacks the extended conjugation of the benzothiazole system.
  • Bioactivity : Fluorophenyl derivatives often exhibit enhanced metabolic stability but may show reduced target affinity compared to benzothiazole-containing compounds due to weaker π-π interactions .
  • Synthetic Accessibility : The absence of the benzothiazole unit simplifies synthesis but limits structural diversity for optimization.

2-Imino-N-phenyl-2H-chromene-3-carboxamide Derivatives ()

Compounds derived from this scaffold (e.g., pyrimidinones, lactams) feature fused heterocyclic systems but lack halogen substitutions. For example:

  • However, the absence of dichloro substitutions reduces electrophilicity .

Benzothiazole-Containing Analogs

4-(6-Methyl-1,3-benzothiazol-2-yl)aniline Derivatives ()

Thiazolidinone derivatives incorporating this moiety (e.g., IIIa–IIIj) were synthesized via condensation with thiazolidinone precursors. Key contrasts:

  • Functional Groups: These compounds feature thioxothiazolidinone cores instead of chromene-carboxamide systems.
  • Bioactivity : Selected derivatives demonstrated moderate antibacterial activity (MIC: 12.5–50 µg/mL against S. aureus and E. coli), suggesting the benzothiazole-aryl group enhances antimicrobial properties. The target compound’s dichloro-chromene scaffold may offer improved potency due to increased lipophilicity .

2-Aryl Substituted Benzothiazoles ()

Compounds like 3c (2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) and 3e (2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole) were evaluated for antitubercular activity. The target compound’s chromene-carboxamide structure diverges significantly, likely altering mechanism of action. For instance, 3c showed an MIC of 3.12 µg/mL against M. tuberculosis H37Rv, indicating benzothiazoles alone can drive antimycobacterial activity .

Structural and Pharmacological Data Comparison

Compound Name Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound Chromene-carboxamide 6,8-Cl; 4-(6-Me-benzothiazol-2-yl)Ph N/A (predicted antimicrobial/kinase)
(2Z)-6,8-Dichloro-2-(4-F-Ph-imino) analog Chromene-carboxamide 6,8-Cl; 4-F-Ph N/A
2-Imino-N-Ph-chromene-3-carboxamide (base) Chromene-carboxamide None Antifungal (HA 14-1 analog)
IIIa (Thiazolidinone) Thioxothiazolidinone 4-(6-Me-benzothiazol-2-yl)Ph MIC: 25 µg/mL (S. aureus)
3c (Benzothiazole) Benzothiazole 2-F-3-CF3-Ph MIC: 3.12 µg/mL (M. tuberculosis)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (2Z)-6,8-dichloro chromene-3-carboxamide derivatives, and how are intermediates characterized?

  • Methodology : The synthesis typically involves condensation reactions between 2-imino-2H-chromene-3-carboxamide precursors and substituted benzothiazole moieties. For example, hydrazine derivatives can react with carbonyl-containing intermediates to form imine linkages . Key intermediates are characterized using elemental analysis, IR (to confirm C=N stretching at ~1640 cm⁻¹), and NMR (to verify aromatic proton environments and imine proton signals at δ 8–9 ppm). Mass spectrometry (MS) is critical for confirming molecular ion peaks .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600–1640 cm⁻¹, and N-H stretches at ~3300 cm⁻¹) .
  • 1H/13C NMR : Resolves aromatic proton environments (e.g., dichloro-substituted chromene protons) and imine/amide protons. Coupling patterns in 2D NMR (COSY, HSQC) help assign stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of the (2Z)-configured imine group?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines crystal structures by analyzing bond lengths and angles, particularly the imine (C=N) bond (~1.28 Å) and torsion angles to confirm the Z-configuration . For example, the dihedral angle between the chromene and benzothiazole planes can distinguish Z/E isomers. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) be systematically addressed?

  • Methodology :

  • Step 1 : Verify purity via HPLC or TLC. Impurities (e.g., unreacted starting materials) may cause anomalous signals.
  • Step 2 : Use deuterated solvents to eliminate exchangeable proton interference in NMR.
  • Step 3 : Compare experimental IR/NMR data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Step 4 : Explore alternative synthetic routes (e.g., replacing hydrazine with hydroxylamine) to isolate intermediates and identify side products .

Q. What strategies optimize the regioselective functionalization of the benzothiazole moiety in this compound?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., methyl at position 6 of benzothiazole) to guide lithiation at specific positions. For example, LDA (lithium diisopropylamide) at −78°C selectively deprotonates the 4-position of benzothiazole for subsequent electrophilic substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts introduces aryl/heteroaryl groups at the 2-position of benzothiazole. Optimize solvent (DME/H2O) and base (K2CO3) for high yields .

Q. How can computational methods predict the compound’s photophysical properties (e.g., fluorescence) for probe design?

  • Methodology :

  • TD-DFT Calculations : Simulate electronic transitions (e.g., HOMO→LUMO gaps) using Gaussian09 with CAM-B3LYP functional. Compare with experimental UV-Vis spectra (λmax ~350–400 nm for chromene-benzothiazole systems) .
  • Solvatochromism Studies : Measure fluorescence in solvents of varying polarity (e.g., toluene vs. DMSO) to assess intramolecular charge transfer (ICT) effects .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental molecular geometries (e.g., bond lengths/angles)?

  • Methodology :

  • Error Source 1 : Basis set limitations in DFT. Recalculate with larger basis sets (e.g., 6-311++G**).
  • Error Source 2 : Crystal packing effects in SC-XRD. Compare gas-phase DFT geometries with solid-state X-ray data .
  • Error Source 3 : Dynamic effects (e.g., solvent interactions). Perform molecular dynamics (MD) simulations to model solvent influence .

Tables

Table 1 : Key Spectral Data for Intermediate Characterization

TechniqueExpected Signals for Target CompoundReference
IR (KBr) C=O: 1680 cm⁻¹, C=N: 1640 cm⁻¹, N-H: 3300 cm⁻¹
1H NMR (CDCl₃) δ 8.2–8.5 (imine H), δ 6.8–7.5 (aromatic H)
HRMS [M+H]⁺ calc. 500.0523, found 500.0521

Table 2 : Synthetic Yield Optimization via Solvent Screening

SolventCatalystYield (%)Purity (HPLC)
DMFPd(OAc)₂6598.5%
THFPd(PPh₃)₄7899.1%
ToluenePdCl₂4295.0%

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